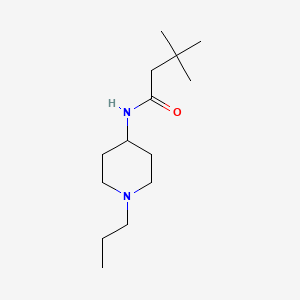
3-(2,4-dichlorophenyl)-N-(pentafluorophenyl)acrylamide
Overview
Description
3-(2,4-dichlorophenyl)-N-(pentafluorophenyl)acrylamide, also known as DCPA, is a chemical compound that has been widely used in scientific research. It is a member of the acrylamide family of compounds and is derived from the reaction of 2,4-dichlorophenyl isocyanate and pentafluorophenyl acrylate. DCPA is a white crystalline solid that is soluble in organic solvents and has a melting point of 146-148°C.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(pentafluorophenyl)acrylamide is not fully understood, but it is thought to involve the formation of a covalent bond between the compound and the active site of the enzyme. This results in the inhibition of enzyme activity and can lead to a variety of biochemical and physiological effects.
Biochemical and physiological effects:
3-(2,4-dichlorophenyl)-N-(pentafluorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme or protein being studied. For example, inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can cause a variety of symptoms such as muscle weakness and respiratory failure. Inhibition of carboxylesterase can lead to the accumulation of toxic metabolites, which can cause liver damage and other adverse effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2,4-dichlorophenyl)-N-(pentafluorophenyl)acrylamide in lab experiments is its high potency and selectivity for certain enzymes and proteins. This allows researchers to study specific pathways and processes in greater detail. However, 3-(2,4-dichlorophenyl)-N-(pentafluorophenyl)acrylamide can also have off-target effects and can be toxic at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving 3-(2,4-dichlorophenyl)-N-(pentafluorophenyl)acrylamide. One area of interest is the development of more selective and potent inhibitors of specific enzymes and proteins. Another area of interest is the use of 3-(2,4-dichlorophenyl)-N-(pentafluorophenyl)acrylamide as a tool to study the role of enzymes and proteins in disease states, such as Alzheimer's disease and cancer. Additionally, the development of new synthetic methods for 3-(2,4-dichlorophenyl)-N-(pentafluorophenyl)acrylamide and related compounds could lead to new avenues of research and discovery.
Scientific Research Applications
3-(2,4-dichlorophenyl)-N-(pentafluorophenyl)acrylamide has been widely used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. 3-(2,4-dichlorophenyl)-N-(pentafluorophenyl)acrylamide has also been used to study the interaction between enzymes and other small molecules, such as drugs and natural products.
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2,3,4,5,6-pentafluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F5NO/c16-7-3-1-6(8(17)5-7)2-4-9(24)23-15-13(21)11(19)10(18)12(20)14(15)22/h1-5H,(H,23,24)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELFTKWKBFTSDX-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(2,5-dimethoxybenzyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4696632.png)
![1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide](/img/structure/B4696640.png)
![3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4696648.png)

![2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide](/img/structure/B4696656.png)
![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4696659.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide](/img/structure/B4696667.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B4696669.png)
![4-methoxy-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4696674.png)
![2-[(4-methoxybenzyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4696683.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4696695.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4696716.png)